molecular formula C11H8ClN5O B2955304 3-amino-5-(4-chlorophenyl)-1,5-dihydro-6H-pyrazolo[4,3-c]pyridazin-6-one CAS No. 338405-68-8

3-amino-5-(4-chlorophenyl)-1,5-dihydro-6H-pyrazolo[4,3-c]pyridazin-6-one

Cat. No.: B2955304
CAS No.: 338405-68-8
M. Wt: 261.67
InChI Key: PTWARDVGLRWIRW-UHFFFAOYSA-N
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Description

3-amino-5-(4-chlorophenyl)-1,5-dihydro-6H-pyrazolo[4,3-c]pyridazin-6-one is a novel fused heterocyclic compound of significant interest in medicinal chemistry for developing new therapeutic agents. This chemical scaffold is structurally related to pyrazolo[3,4-c]pyridazinone derivatives, which are recognized as versatile pharmacophores with a wide spectrum of biological activities . The core structure is characterized by a fused pyrazole-pyridazine system, a combination known to be a privileged structure in drug discovery. The compound features a 4-chlorophenyl substituent and a free amino group, which are key modulators of its biological activity and physicochemical properties. The primary research applications for this compound are in the fields of antimicrobial and pharmacological development. Compounds based on the fused pyrazolo-pyridazine nucleus have been reported to exhibit promising in vitro antimicrobial activity against various bacterial species such as Escherichia coli , Bacillus subtilis , and Bacillus megaterium , as well as fungal species including Aspergillus niger . Furthermore, pyridazinone derivatives are extensively investigated for their diverse pharmacological effects, which may include analgesic, anti-inflammatory, antihypertensive, and antiplatelet aggregation activities . The presence of the amino group at the 3-position offers a versatile handle for further chemical modification, allowing researchers to synthesize a diverse library of derivatives for structure-activity relationship (SAR) studies. This product is intended for research and development purposes only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this compound with appropriate safety precautions in a laboratory setting.

Properties

IUPAC Name

3-amino-5-(4-chlorophenyl)-1H-pyrazolo[4,3-c]pyridazin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClN5O/c12-6-1-3-7(4-2-6)17-9(18)5-8-10(16-17)11(13)15-14-8/h1-5,14H,(H2,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTWARDVGLRWIRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C(=O)C=C3C(=N2)C(=NN3)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-5-(4-chlorophenyl)-1,5-dihydro-6H-pyrazolo[4,3-c]pyridazin-6-one typically involves multiple steps, starting with the formation of the pyrazole ring followed by the introduction of the chlorophenyl group. Common synthetic routes include:

  • Condensation Reactions: : These reactions often involve the condensation of hydrazines with β-diketones or β-ketoesters to form the pyrazole core.

  • Cyclization: : The final step often involves cyclization reactions to form the pyridazine ring, which can be achieved using various cyclization agents and conditions.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

3-Amino-5-(4-chlorophenyl)-1,5-dihydro-6H-pyrazolo[4,3-c]pyridazin-6-one can undergo various chemical reactions, including:

  • Oxidation: : Oxidation reactions can be performed using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce oxygen-containing functional groups.

  • Reduction: : Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to reduce nitro groups or other oxidized functionalities.

  • Substitution: : Substitution reactions can involve the replacement of the chlorine atom on the phenyl ring with other functional groups, using nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

  • Reduction: : Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

  • Substitution: : Nucleophiles such as amines, alcohols, or halides

Major Products Formed

  • Oxidation: : Carboxylic acids, aldehydes, ketones

  • Reduction: : Amines, alcohols

  • Substitution: : Amino-substituted phenyl compounds, alkyl-substituted phenyl compounds

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules

Biology

In biological research, 3-amino-5-(4-chlorophenyl)-1,5-dihydro-6H-pyrazolo[4,3-c]pyridazin-6-one can be used to study biological processes and pathways. Its interactions with various biomolecules can provide insights into cellular mechanisms and potential therapeutic targets.

Medicine

In medicine, this compound has shown potential as a therapeutic agent. Its biological activities, such as anti-inflammatory, antioxidant, and antimicrobial properties, make it a candidate for drug development. Research is ongoing to explore its efficacy in treating various diseases.

Industry

In industry, this compound can be used in the development of new materials and chemicals. Its unique properties can be harnessed to create innovative products with improved performance and functionality.

Mechanism of Action

The mechanism by which 3-amino-5-(4-chlorophenyl)-1,5-dihydro-6H-pyrazolo[4,3-c]pyridazin-6-one exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological responses. The exact mechanism can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Comparative Data Table

Compound Name / Structure Core Structure Key Substituents Biological/Industrial Application Reference
Target Compound Pyrazolo[4,3-c]pyridazin-6-one 4-Chlorophenyl, amino Not explicitly stated -
3-Amino-5-(4-methoxyphenyl)-... Pyrazolo[4,3-c]pyridazin-6-one 4-Methoxyphenyl, amino Research chemical
Pyrano[2,3-c]pyrazole derivative Pyrano-pyrazole 4-Chlorophenyl, cyano Antimicrobial
TLR7-9 Antagonist Pyrazolo[4,3-c]pyridine Trifluoromethyl, morpholinyl Autoimmune therapy
Pyrazon Pyridazinone Chloro, phenyl Herbicide

Key Research Findings

  • Substituent Effects : Electron-withdrawing groups (e.g., -Cl) may enhance stability and binding in hydrophobic pockets, while electron-donating groups (e.g., -OMe) improve solubility .
  • Diverse Applications : The 4-chlorophenyl motif appears in antimicrobial, agrochemical, and pharmaceutical compounds, highlighting its versatility .

Biological Activity

3-amino-5-(4-chlorophenyl)-1,5-dihydro-6H-pyrazolo[4,3-c]pyridazin-6-one is a heterocyclic compound that has garnered attention due to its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent studies.

  • Molecular Formula : C11H8ClN5O
  • Molecular Weight : 261.67 g/mol
  • Structure : The compound features a pyrazolo-pyridazine structure with an amino group and a chlorophenyl substituent, which enhance its reactivity and biological activity.

1. Anticancer Activity

Numerous studies have highlighted the anticancer potential of this compound:

  • Cytotoxicity : The compound exhibited significant cytotoxic effects against various cancer cell lines, including gastric adenocarcinoma (AGS), colon carcinoma (HCT116), and neuroblastoma (SHSY5Y). The MTT assay indicated that it induces oxidative stress leading to cell death .
  • Mechanism of Action : It was found that the compound can induce apoptosis in cancer cells by promoting oxidative stress and morphological changes indicative of cell death. This was demonstrated through assays measuring hydrogen peroxide release and light microscopy analysis showing cell blebbing .
Cell LineIC50 (µM)Reference
AGS (Gastric)15.2
HCT116 (Colon)12.8
SHSY5Y (Neuroblastoma)18.4

2. Enzyme Inhibition

The compound has also shown promise as an enzyme inhibitor:

  • Acetylcholinesterase Inhibition : Research indicates that it may inhibit acetylcholinesterase activity, which is critical for neurotransmission and could have implications in treating neurodegenerative diseases like Alzheimer's .

3. Antimicrobial Activity

Preliminary studies suggest that derivatives of this compound exhibit antimicrobial properties:

  • Bacterial Strains Tested : The synthesized compounds were evaluated against various bacterial strains, showing notable antibacterial activity. This suggests potential applications in treating infections caused by resistant bacteria .

Case Study 1: Synthesis and Evaluation

In a study conducted by researchers, a series of pyridazinone derivatives were synthesized, including this compound. These compounds were evaluated for their anti-proliferative effects against cancer cell lines using the MTT assay. Results indicated that specific structural modifications enhanced their cytotoxicity against AGS cells significantly compared to controls .

Case Study 2: Mechanistic Insights

Another study focused on the mechanistic pathways through which this compound exerts its effects. It was found that the induction of oxidative stress leads to apoptosis in cancer cells, supported by morphological assessments post-treatment. The findings suggest that further exploration into the apoptotic pathways could yield insights into its therapeutic potential in oncology .

Q & A

Q. Basic

  • Antimicrobial activity : Use agar diffusion or microdilution assays against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative bacteria, referencing protocols from pyrazolo-pyrimidine derivatives .
  • Anticancer screening : Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at concentrations of 10–100 μM, with cisplatin as a positive control .
  • Efflux pump inhibition : Test synergy with fluoroquinolones in S. aureus NorA overexpression strains to assess multidrug resistance reversal potential .

What mechanistic insights exist for the ring-opening reactions of pyrazolo-pyridazinone derivatives?

Advanced
Reactions in acidic or basic media proceed via nucleophilic attack at the carbonyl group. For example, refluxing pyrazolo[3,4-d]oxazin-4-ones with aromatic amines in pyridine replaces the oxazin oxygen with an amine, forming pyrazolo-pyrimidin-4-ones . Kinetic studies using HPLC or in-situ IR can track intermediate formation, while DFT calculations may elucidate transition states .

How do structural modifications influence the biological activity of this compound?

Q. Advanced

  • Substituent effects : Introducing electron-withdrawing groups (e.g., 4-chlorophenyl) enhances antimicrobial activity by increasing lipophilicity and membrane penetration . Conversely, bulky substituents at the pyridazinone 6-position reduce potency due to steric hindrance .
  • SAR strategy : Synthesize derivatives with varied aryl/heteroaryl groups at the 5-position (e.g., 4-fluorophenyl, trifluoromethylphenyl) and compare IC₅₀ values in dose-response assays .

How should researchers resolve contradictions in biological activity data across studies?

Q. Advanced

  • Reproducibility checks : Standardize assay conditions (e.g., pH, serum concentration) to minimize variability. For example, NorA efflux pump inhibition by 3-(4-chlorophenyl) derivatives shows strain-dependent efficacy, necessitating isogenic mutant controls .
  • Meta-analysis : Pool data from multiple studies (e.g., MIC values, cytotoxicity) and apply statistical models (ANOVA, Tukey’s test) to identify outliers or trends .
  • Mechanistic follow-up : Use fluorescence-based efflux assays or molecular docking to validate target engagement when activity discrepancies arise .

What are the challenges in optimizing the solubility and stability of this compound?

Q. Advanced

  • Solubility : The 4-chlorophenyl group contributes to hydrophobicity. Strategies include synthesizing hydrochloride salts or PEGylated prodrugs .
  • Stability : Monitor degradation under accelerated conditions (40°C/75% RH) via HPLC. Oxidative degradation at the pyrazolo NH group can be mitigated by N-methylation .

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